Cholesterol, acetate

Langmuir monolayers air-water interface cholesteryl ester biophysics

Free cholesterol quantification by ESI-MS/MS requires cholesteryl acetate as the exclusive acetyl chloride derivatization product-long-chain esters undergo transesterification, compromising accuracy. This compound enables the validated protocol (SRM m/z 446→369, 1.3-min runtime) for parallel free cholesterol and cholesteryl ester analysis. • Stable air-water monolayer (equilibrium spreading pressure 14.0 dynes/cm); unlike long-chain esters that form 3D crystallites • Single thermal transition ensures reproducible crystal growth for XRD and optical studies • White crystalline solid, ≥95% purity, ambient shipping

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
Cat. No. B1240026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol, acetate
Synonymscholesterol acetate
cholesteryl acetate
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20?,23-,24?,25?,26?,27?,28?,29?/m0/s1
InChIKeyXUGISPSHIFXEHZ-MFAYAQHLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Acetate: Short-Chain Ester for Biophysical & Analytical Studies


Cholesteryl acetate (C29H48O2, MW 428.69 g/mol) is a synthetic cholesterol ester formed by formal acylation of the 3β-hydroxy group of cholesterol with acetic acid [1]. It is a white crystalline solid (mp 112–115°C) with well-defined crystallographic parameters: monoclinic space group P21, a = 16.521(4) Å, b = 9.220(2) Å, c = 17.620(5) Å, β = 107.18(2)°, Z = 4 at 20 K [2]. Unlike long-chain cholesterol esters that occur naturally in lipoprotein cores and lipid droplets, cholesteryl acetate serves as a specialized tool compound in analytical chemistry and biophysical research due to its unique combination of cholesterol-like monolayer behavior and synthetic accessibility [3].

Why Cholesteryl Acetate Cannot Be Replaced by Long-Chain Esters


Substituting cholesteryl acetate with a long-chain cholesterol ester such as cholesteryl palmitate or oleate introduces critical functional divergence. At the air-water interface, long-chain esters (≥C7) fail to form stable monolayers and instead produce three-dimensional crystallites, whereas cholesteryl acetate (C2) forms a stable, cholesterol-like monolayer with an equilibrium spreading pressure of 14.0 dynes/cm [1]. In analytical derivatization, cholesteryl acetate is the exclusive product of quantitative acetylation of free cholesterol; long-chain esters cannot serve this role and would undergo transesterification under the required reaction conditions, compromising quantification accuracy [2]. Furthermore, solubility and crystallization behavior differ markedly: cholesteryl acetate exhibits a single thermal transition upon crystallization from n-pentanol, whereas higher homologues display multiple transitions, affecting reproducibility in crystal growth and formulation studies [3].

Cholesteryl Acetate: Head-to-Head Evidence


Monolayer Stability vs. Long-Chain Esters

Cholesteryl acetate forms a stable monolayer at the air-water interface with an equilibrium spreading pressure of 14.0 dynes/cm, indistinguishable from free cholesterol below this surface pressure [1]. In contrast, long-chain cholesteryl esters (palmitate, stearate, linoleate, linolenate, arachidonate) are not surface-active and do not yield force-area (π-A) isotherms [1]. Furthermore, in a systematic homologous series study, cholesteryl heptanoate (C7) and cholesteryl octanoate (C8) failed to form monolayers, instead yielding 3D crystallites at very large area per molecule; only the short-chain acetate ester (C2) exhibited stable 2D monolayer formation [2].

Langmuir monolayers air-water interface cholesteryl ester biophysics

ESI-MS/MS Derivatization Exclusivity

In a validated high-throughput ESI-MS/MS method for parallel quantification of free cholesterol (FC) and cholesteryl esters (CE), free cholesterol is quantitatively converted to cholesteryl acetate (CE 2:0) using acetyl chloride/chloroform (1:5 v/v) for 60 minutes at room temperature [1]. Under these conditions, naturally occurring long-chain cholesteryl esters (e.g., CE 16:0) undergo no transesterification to CE 2:0, as verified by TLC and ESI-MS/MS analysis [1]. The SRM transition for cholesteryl acetate is m/z 446.4 → 369.3, with deuterated D7-FC (m/z 453.4 → 376.3) serving as internal standard [1]. The assay achieves a run time of 1.3 minutes per sample [1].

lipidomics ESI-MS/MS cholesterol quantification derivatization

Crystallization Polymorphism: Single vs. Multiple Transitions

Upon crystallization from n-pentanol, cholesteryl acetate and cholesteryl laurate exhibit only one thermal transition on first heating, in contrast to cholesteryl benzoate which displays two distinct transitions at 146.0°C and 179.5°C [1]. This difference in polymorphic behavior is critical for reproducible crystal growth and characterization. Additionally, the solubility of cholesteryl acetate in acetone and ethanol shows a positive temperature coefficient from 27°C to 42°C, with nucleation time measurements at 37°C exhibiting <5% standard deviation, enabling precise control over crystal size (0.2×0.2×0.8 cm³ from acetone) [2].

crystallography thermal analysis cholesteryl ester polymorphism

Dietary Cholesterol Bioavailability Comparison

In young male chicks fed various dietary sterols, free cholesterol produced the highest plasma and liver cholesterol levels [1]. Cholesteryl acetate feeding resulted in only slightly lower tissue cholesterol than free cholesterol, whereas cholesteryl palmitate and stearate reduced plasma and liver cholesterol to near-normal levels [1]. The rank order of tissue cholesterol elevation was: free cholesterol ≈ cholesteryl acetate > cholesteryl caprate > cholesteryl myristate > cholesteryl palmitate ≈ cholesteryl stearate ≈ normal diet [1].

cholesterol absorption dietary sterols atherosclerosis model

Complete 2D NMR Spectral Assignment

A complete 2D NMR assignment of cholesteryl acetate in CDCl3 has been established using COSY and 13C NMR [1]. Key 1H NMR signals include: H6 vinyl proton at 5.37 ppm, H3 (HCO) at 4.60 ppm, acetyl methyl H29 at 2.03 ppm, and methyl singlets H18/H19 at 0.68 and 1.02 ppm [1]. The 13C NMR spectrum displays 29 signals including the carbonyl C28 at 170.60 ppm [1]. This full spectral assignment provides a benchmark for purity assessment and structural confirmation.

NMR spectroscopy structural elucidation reference standard

Neutron Diffraction Crystallography

The crystal structure of cholesteryl acetate has been determined by neutron diffraction at both 123 K and 20 K [1]. At 20 K, the refinement achieved R(F²) = 0.06 using 7281 reflections (sin θ/λ < 0.69 Å⁻¹) and 1423 variables, compared to R(F²) = 0.10 at 123 K [1]. The average methylene C-H bond length was determined as 1.102(8) Å at 20 K, and the H-C-H angle for methylene groups was 106.2(9)° [1]. Torsional vibrations around C-CH₃ bonds have r.m.s. amplitudes of approximately 7° [1].

crystallography neutron diffraction thermal parameters

Cholesteryl Acetate: Optimal Use Cases


Free Cholesterol Quantification by ESI-MS/MS

Cholesteryl acetate is the essential derivatization product in the validated ESI-MS/MS method for free cholesterol quantification [1]. Laboratories procuring this compound can implement the published acetyl chloride derivatization protocol (acetyl chloride/chloroform 1:5 v/v, 60 min, room temperature) to achieve quantitative conversion of free cholesterol to CE 2:0 without transesterification of endogenous cholesteryl esters. The method enables parallel analysis of free cholesterol (SRM m/z 446→369) and cholesteryl esters (precursor ion scan m/z 369) with a 1.3-minute runtime, making it suitable for clinical lipidomics and atherosclerosis research.

Langmuir Monolayer Membrane Studies

For biophysicists investigating cholesterol's condensing effect in lipid monolayers, cholesteryl acetate serves as a functional surrogate that reproduces cholesterol's surface properties (equilibrium spreading pressure 14.0 dynes/cm) while offering a defined ester moiety for synthetic modification or tracking [1]. Unlike long-chain cholesteryl esters that fail to form stable monolayers and instead produce 3D crystallites at the air-water interface, cholesteryl acetate yields reproducible π-A isotherms and exhibits the characteristic condensing effect in mixed monolayers with egg lecithin [2].

Single-Crystal Growth for LCD and Polymorphism Research

Cholesteryl acetate's monomorphic thermal behavior (single transition upon first heating from n-pentanol crystallization) ensures reproducible crystal growth for liquid crystal applications and pharmaceutical formulation studies [1]. Using acetone as solvent at 37°C, crystals of dimensions 0.2×0.2×0.8 cm³ can be grown with nucleation time measurements exhibiting <5% standard deviation, providing consistent material for XRD characterization and optical studies [2].

Avian Dietary Cholesterol Absorption

In nutritional research using chick models, cholesteryl acetate provides a reference compound that closely mimics the bioavailability of free cholesterol while enabling ester-specific analytical tracking [1]. Its intermediate tissue cholesterol elevation profile (ranked between free cholesterol and long-chain esters like cholesteryl palmitate) makes it a valuable comparator for studies investigating the impact of esterification on sterol absorption and metabolism.

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